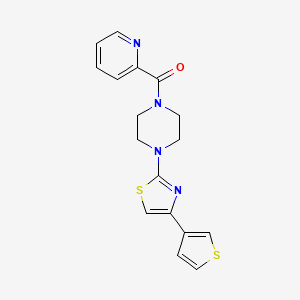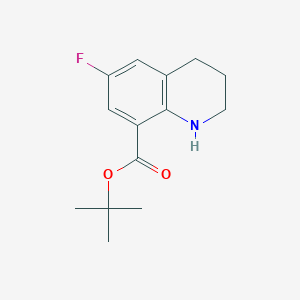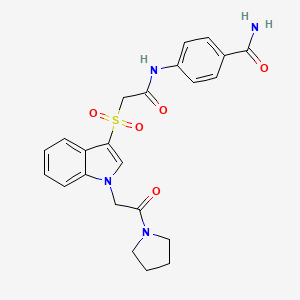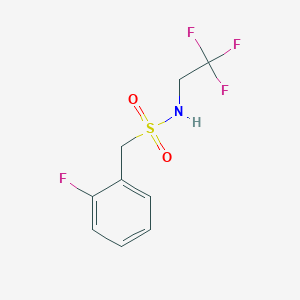![molecular formula C14H16ClF3N4 B2425677 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile CAS No. 338753-98-3](/img/structure/B2425677.png)
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile” is a chemical compound with the molecular formula C14H16ClF3N4 . It is a complex organic molecule that contains a trifluoromethyl group, a pyridinyl group, and a piperazino group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process can involve various steps including chlorination and fluorination .Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C14H16ClF3N4. It contains a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and a piperazino group (a type of diazine with two nitrogen atoms). The exact structure would require more specific information or computational chemistry techniques to elucidate .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of various functional groups. The trifluoromethyl group, for instance, is known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula and the functional groups it contains. For example, it is likely to have a relatively high molecular weight (332.75 g/mol) due to the presence of multiple heavy atoms (chlorine, nitrogen, and fluorine) . More specific properties like melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Agrochemicals: Protection of Crops from Pests
- Future Prospects : Ongoing research may reveal novel applications for 2,3,5-DCTF in crop protection .
Pharmaceuticals: Therapeutic Agents
Functional Materials: Diverse Applications
- Synthesis : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Chiral Selectors in Analytical Chemistry
- Polysaccharide-Based Chiral Selectors : Covalently immobilized polysaccharide-based chiral selectors, including 2,3,5-DCTF derivatives, play a role in enantiomer-resolving/recognition processes .
Chemical Intermediates and Synthesis
- Applications : It serves as an intermediate in the production of crop-protection products and other valuable compounds .
Organic Synthesis Reagents
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties and uses. In general, compounds containing trifluoromethyl groups can be hazardous and require careful handling. They may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research and development involving this compound could be quite broad. Given the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals, there is ongoing interest in developing new synthetic methods and applications for trifluoromethyl-containing compounds . This could include the development of new drugs or agrochemicals, or the use of this compound as a building block in the synthesis of more complex molecules.
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4/c1-13(2,9-19)22-5-3-21(4-6-22)12-11(15)7-10(8-20-12)14(16,17)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOROZDHOHLQRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)

![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![3-(3-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425606.png)

![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)

![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)

